

Navigating the NMR Landscape of Spirocyclic Alkenes: A Comparative Guide

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Compound of Interest

Compound Name: *Spiro(2,4)hept-4-ene*

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For researchers, scientists, and professionals in drug development, understanding the nuanced structural features of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating molecular architecture. This guide provides a comparative analysis of the ^1H and ^{13}C NMR spectral data for spiro[1][2]hept-4-ene and related cyclic alkenes, offering valuable insights for structural characterization.

Due to a lack of available experimental ^1H and ^{13}C NMR data for spiro[2]hept-4-ene, this guide presents a detailed comparison with the structurally related spiro[2]hepta-4,6-diene, alongside the common cyclic alkenes, cyclopentene and cyclohexene. This comparative approach allows for the extrapolation of expected spectral characteristics for spiro[1][2]hept-4-ene and provides a broader context for understanding the NMR properties of this class of compounds.

^1H and ^{13}C NMR Spectral Data Comparison

The following tables summarize the experimental ^1H and ^{13}C NMR chemical shifts (δ) in parts per million (ppm) for spiro[1][2]hepta-4,6-diene, cyclopentene, and cyclohexene.

Table 1: ^1H NMR Spectral Data

Compound	Functional Group	Chemical Shift (δ , ppm)
Spiro[1][2]hepta-4,6-diene	Olefinic (H4, H7)	6.0-6.2
Olefinic (H5, H6)	6.3-6.5	
Allylic (H1, H2)	2.1-2.3	
Cyclopropyl (H8, H9)	0.6-0.8	
Cyclopentene	Olefinic	5.73
Allylic	2.30	
Aliphatic	1.82	
Cyclohexene	Olefinic	5.66
Allylic	1.99	
Aliphatic	1.61	

Table 2: ^{13}C NMR Spectral Data

Compound	Carbon Atom	Chemical Shift (δ, ppm)
Spiro[1][2]hepta-4,6-diene	C4, C7	128.9
	C5, C6	132.1
	C1, C2	33.4
	C3 (Spiro)	27.8
	C8, C9	10.1
Cyclopentene	Olefinic	130.5
Allylic	32.5	
Aliphatic	22.9	
Cyclohexene	Olefinic	127.2
Allylic	25.3	
Aliphatic	22.8	

Experimental Protocols

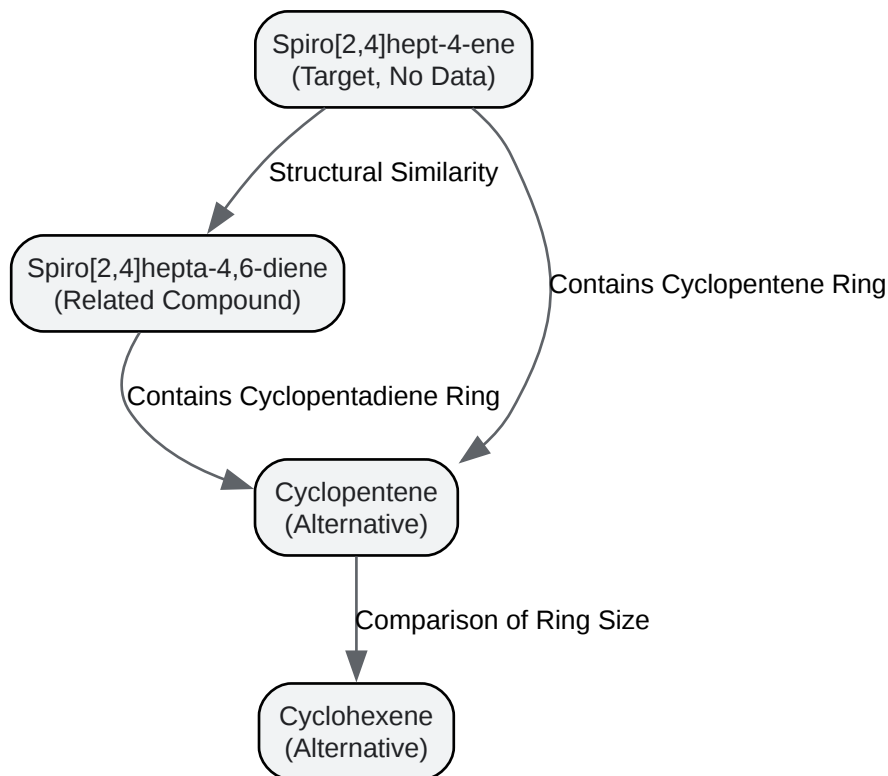
The experimental conditions under which the NMR spectra were acquired are crucial for data reproducibility and comparison.

- Spiro[1][2]hepta-4,6-diene: Data was obtained on a Varian HA-100 spectrometer.
- Cyclopentene: The ^1H NMR spectrum was recorded on an 89.56 MHz instrument in CDCl_3 .
- Cyclohexene: The ^1H NMR spectrum was obtained at 399.65 MHz in CDCl_3 .

Structural Relationships and Visualization

To visually represent the structural similarities and differences between the target compound and its alternatives, a logical relationship diagram is provided below.

Structural Relationship of Spirocyclic and Cyclic Alkenes



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Caption: Logical diagram illustrating the structural relationships.

This comparative guide highlights the expected NMR spectral features of spiro[1][2]hept-4-ene by examining a closely related diene and common cycloalkenes. The provided data tables and structural visualization serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

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References

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